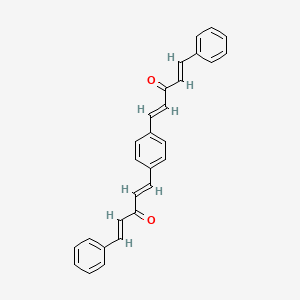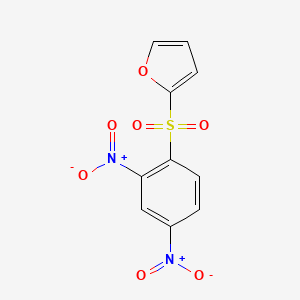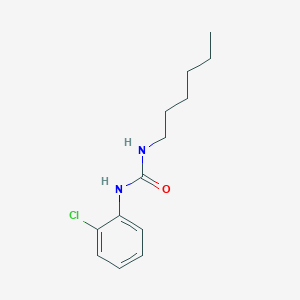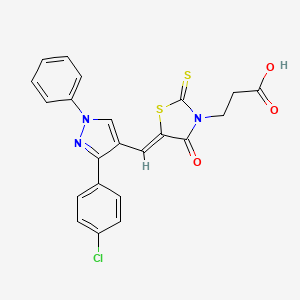
(Oxybis(2,1-phenylene))bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxybis(2,1-phenylene))bis(trimethylsilane) is a chemical compound with the molecular formula C18H26OSi2. It is also known by other names such as 1,2-Bis(trimethylsiloxy)benzene and 1,2-Benzenediol bis(trimethylsilyl) ether . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring through oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(trimethylsilane) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
C6H4(OH)2+2ClSi(CH3)3→C6H4(OSi(CH3)3)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (Oxybis(2,1-phenylene))bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: The major products are silanols.
Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals where protection of hydroxyl groups is required.
Industry: The compound is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(trimethylsiloxy)benzene
- 1,2-Benzenediol bis(trimethylsilyl) ether
Uniqueness
(Oxybis(2,1-phenylene))bis(trimethylsilane) is unique due to its specific structure, which provides effective protection for diols in synthetic chemistry. Its stability and ease of removal make it a preferred choice over other silyl ethers .
Eigenschaften
CAS-Nummer |
18055-73-7 |
|---|---|
Molekularformel |
C18H26OSi2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
JPFXLVNHJPVYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)

